molecular formula C15H20N4O3 B2434601 6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 722471-88-7

6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2434601
CAS No.: 722471-88-7
M. Wt: 304.35
InChI Key: JKDXBMOZAPGXOP-UHFFFAOYSA-N
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Description

6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound with the molecular formula C15H20N4O3 and a molecular weight of 304.35 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of benzylamine with 3-methoxypropylamine under specific conditions. The reaction typically involves the use of a suitable catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to achieve high yield and purity, ensuring the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses and potential therapeutic effects.

Comparison with Similar Compounds

  • 6-Amino-1-benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-yl)-2-chloro-N-(3-methoxypropyl)acetamide

  • Other tetrahydropyrimidine derivatives

Uniqueness: 6-Amino-1-benzyl-5-[(3-methoxypropyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structural features and potential applications. Its distinct chemical properties make it suitable for various scientific and industrial uses.

This comprehensive overview provides a detailed understanding of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-amino-1-benzyl-5-(3-methoxypropylamino)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-22-9-5-8-17-12-13(16)19(15(21)18-14(12)20)10-11-6-3-2-4-7-11/h2-4,6-7,17H,5,8-10,16H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDXBMOZAPGXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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